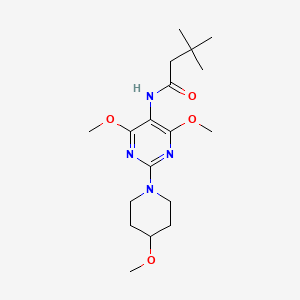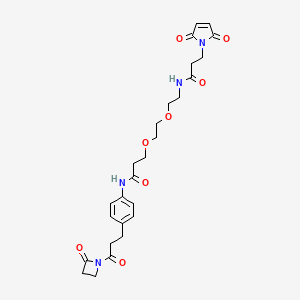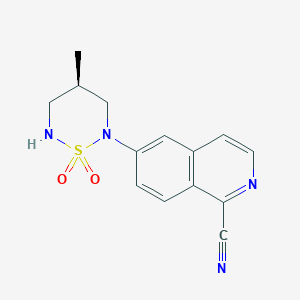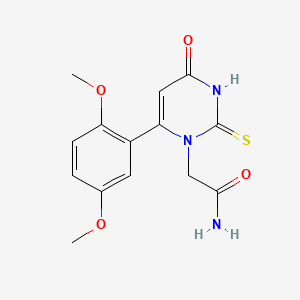
PF-4181366
Übersicht
Beschreibung
PF-4181366 ist ein selektiver und hochpotenter Inhibitor der Phosphodiesterase 9A (PDE9A), ein Enzym, das spezifisch cyclisches Guanosinmonophosphat (cGMP) hydrolysiert. Diese Verbindung wurde hinsichtlich ihrer potenziellen therapeutischen Anwendung bei der Behandlung verschiedener Krankheiten untersucht, darunter Diabetes und neurodegenerative Erkrankungen .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter spezifischen Bedingungen. Die Syntheserouten beinhalten typischerweise die Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschten chemischen Umwandlungen zu erreichen. Industrielle Produktionsmethoden können die Optimierung dieser Syntheserouten beinhalten, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Vorbereitungsmethoden
The synthesis of PF-4181366 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
PF-4181366 durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
PF-4181366 wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen untersucht:
Chemie: Als Werkzeugverbindung zur Untersuchung der Rolle von PDE9A in cGMP-Signalwegen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.
Medizin: Beurteilt auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Diabetes, Alzheimer-Krankheit und anderen neurodegenerativen Erkrankungen.
Industrie: Erforscht auf seine potenzielle Verwendung bei der Entwicklung neuer Medikamente und therapeutischer Mittel .
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung von PDE9A, was zu einem Anstieg der cGMP-Spiegel in verschiedenen Geweben führt, darunter das Gehirn. Dieser Anstieg der cGMP-Spiegel beeinflusst verschiedene molekulare Zielstrukturen und Signalwege und beeinflusst letztendlich zelluläre Prozesse und physiologische Funktionen .
Wirkmechanismus
PF-4181366 exerts its effects by selectively inhibiting PDE9A, leading to an increase in cGMP levels in various tissues, including the brain. This elevation in cGMP levels affects various molecular targets and signaling pathways, ultimately influencing cellular processes and physiological functions .
Vergleich Mit ähnlichen Verbindungen
PF-4181366 wird mit anderen PDE9A-Inhibitoren verglichen, wie z. B. BAY73-6691R, BAY73-6691S, 28r, 28s, 3r, 3s und PF-0447943. Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Potenz, Selektivität und pharmakokinetischen Eigenschaften. This compound ist aufgrund seiner hohen Selektivität und Potenz bei der Hemmung von PDE9A einzigartig .
Eigenschaften
CAS-Nummer |
1082743-32-5 |
|---|---|
Molekularformel |
C24H27N7O |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
1-cyclopentyl-6-[(3S,4S)-4-methyl-1-(quinoxalin-6-ylmethyl)pyrrolidin-3-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H27N7O/c1-15-12-30(13-16-6-7-20-21(10-16)26-9-8-25-20)14-19(15)22-28-23-18(24(32)29-22)11-27-31(23)17-4-2-3-5-17/h6-11,15,17,19H,2-5,12-14H2,1H3,(H,28,29,32)/t15-,19-/m1/s1 |
InChI-Schlüssel |
SNCRCEGCQVMUBS-DNVCBOLYSA-N |
SMILES |
CC1CN(CC1C2=NC3=C(C=NN3C4CCCC4)C(=O)N2)CC5=CC6=NC=CN=C6C=C5 |
Isomerische SMILES |
C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCCC4)C(=O)N2)CC5=CC6=NC=CN=C6C=C5 |
Kanonische SMILES |
CC1CN(CC1C2=NC3=C(C=NN3C4CCCC4)C(=O)N2)CC5=CC6=NC=CN=C6C=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PF-4181366; PF 4181366; PF4181366. |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B609951.png)
![1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one](/img/structure/B609954.png)
![4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine](/img/structure/B609955.png)

![4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One](/img/structure/B609957.png)
![2-Methoxy-3-(2-(2-methoxyethoxy)ethoxy)-11h-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B609960.png)
![4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine](/img/structure/B609962.png)

![N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide](/img/structure/B609965.png)
![4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide](/img/structure/B609967.png)


![1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine](/img/structure/B609972.png)
